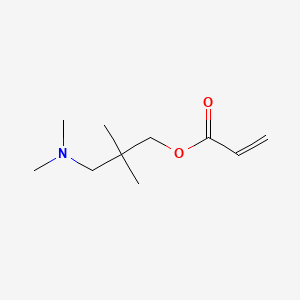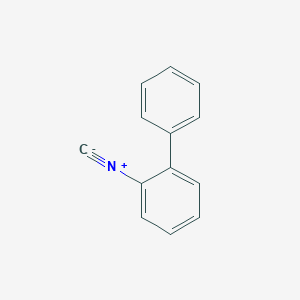
1-Isocyano-2-phenylbenzene
Overview
Description
Preparation Methods
1-Isocyano-2-phenylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobiphenyl with sodium cyanide in the presence of a palladium catalyst. The reaction typically occurs under inert atmosphere conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of manganese triacetate in toluene at 40°C under an inert atmosphere. This method has been reported to yield up to 88% of the desired product
Chemical Reactions Analysis
1-Isocyano-2-phenylbenzene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as sodium persulfate and silver carbonate in dimethyl sulfoxide at 100°C.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions.
Cyclization: Oxidative cyclization reactions involving manganese triacetate can lead to the formation of complex polycyclic structures.
Common reagents used in these reactions include sodium persulfate, silver carbonate, and manganese triacetate. The major products formed from these reactions often include polycyclic aromatic compounds and phosphine oxides.
Scientific Research Applications
1-Isocyano-2-phenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and polycyclic aromatic compounds.
Biology: The compound’s unique reactivity makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 1-isocyano-2-phenylbenzene exerts its effects involves covalent modification of target enzymes. For example, it has been shown to inhibit bacterial pathogens by covalently binding to the active site cysteines of essential metabolic enzymes such as FabF and GlmS. This binding disrupts the normal function of these enzymes, leading to bacterial growth inhibition .
Comparison with Similar Compounds
1-Isocyano-2-phenylbenzene can be compared to other isocyanides such as phenyl isocyanide and methyl isocyanide. While these compounds share similar functional groups, this compound is unique due to its biphenyl structure, which imparts distinct reactivity and stability.
Similar compounds include:
Phenyl isocyanide: Known for its use in coordination chemistry and as a ligand.
Methyl isocyanide: Commonly used in organic synthesis and as a building block for more complex molecules.
Benzonitrile: Shares a similar dipole moment and is used in various chemical applications.
Properties
IUPAC Name |
1-isocyano-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFQKUQSDMGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374797 | |
| Record name | 1-isocyano-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-77-6 | |
| Record name | 1-isocyano-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyano-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

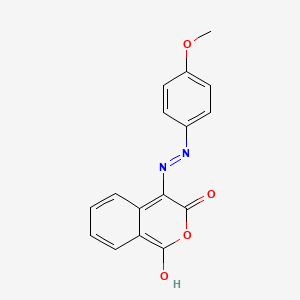
![5-Isothiocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B1620974.png)

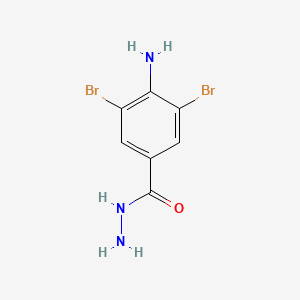

![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)
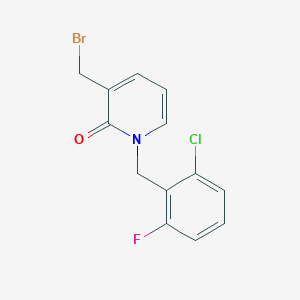
![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)
![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)

